Cas no 2751614-95-4 (3-Bromo-5-chloropyridine-4-sulfonyl fluoride)

3-Bromo-5-chloropyridine-4-sulfonyl fluoride is a halogenated pyridine derivative featuring both bromo and chloro substituents, along with a reactive sulfonyl fluoride group. This compound is particularly valuable in medicinal chemistry and agrochemical research as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions and other nucleophilic substitutions. The sulfonyl fluoride moiety enhances its utility as a selective electrophile in chemical biology applications, including covalent inhibitor development and probe design. Its stability under various reaction conditions makes it suitable for multi-step synthetic routes. The presence of multiple halogens allows for further functionalization, enabling precise structural modifications for target-oriented synthesis.
3-Bromo-5-chloropyridine-4-sulfonyl fluoride structure
2751614-95-4 structure
商品名:3-Bromo-5-chloropyridine-4-sulfonyl fluoride
CAS番号:2751614-95-4
MF:C5H2BrClFNO2S
メガワット:274.49528169632
CID:5464570

3-Bromo-5-chloropyridine-4-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 3-bromo-5-chloropyridine-4-sulfonyl fluoride
    • Z3674091768
    • 3-Bromo-5-chloropyridine-4-sulfonyl fluoride
    • インチ: 1S/C5H2BrClFNO2S/c6-3-1-9-2-4(7)5(3)12(8,10)11/h1-2H
    • InChIKey: PPQJGHQRDHLZKR-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=NC=C(C=1S(=O)(=O)F)Cl

計算された属性

  • せいみつぶんしりょう: 272.86622 g/mol
  • どういたいしつりょう: 272.86622 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 255
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 274.50
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 55.4

3-Bromo-5-chloropyridine-4-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7354052-0.25g
3-bromo-5-chloropyridine-4-sulfonyl fluoride
2751614-95-4 95.0%
0.25g
$538.0 2025-03-11
Enamine
EN300-7354052-5.0g
3-bromo-5-chloropyridine-4-sulfonyl fluoride
2751614-95-4 95.0%
5.0g
$3147.0 2025-03-11
Enamine
EN300-7354052-0.1g
3-bromo-5-chloropyridine-4-sulfonyl fluoride
2751614-95-4 95.0%
0.1g
$376.0 2025-03-11
Enamine
EN300-7354052-0.05g
3-bromo-5-chloropyridine-4-sulfonyl fluoride
2751614-95-4 95.0%
0.05g
$252.0 2025-03-11
Aaron
AR028SNW-10g
3-bromo-5-chloropyridine-4-sulfonylfluoride
2751614-95-4 95%
10g
$6443.00 2023-12-15
1PlusChem
1P028SFK-100mg
3-bromo-5-chloropyridine-4-sulfonylfluoride
2751614-95-4 95%
100mg
$527.00 2024-05-07
Aaron
AR028SNW-100mg
3-bromo-5-chloropyridine-4-sulfonylfluoride
2751614-95-4 95%
100mg
$542.00 2023-12-15
1PlusChem
1P028SFK-500mg
3-bromo-5-chloropyridine-4-sulfonylfluoride
2751614-95-4 95%
500mg
$1109.00 2024-05-07
Enamine
EN300-7354052-1.0g
3-bromo-5-chloropyridine-4-sulfonyl fluoride
2751614-95-4 95.0%
1.0g
$1086.0 2025-03-11
Enamine
EN300-7354052-10.0g
3-bromo-5-chloropyridine-4-sulfonyl fluoride
2751614-95-4 95.0%
10.0g
$4667.0 2025-03-11

3-Bromo-5-chloropyridine-4-sulfonyl fluoride 関連文献

3-Bromo-5-chloropyridine-4-sulfonyl fluorideに関する追加情報

3-Bromo-5-chloropyridine-4-sulfonyl fluoride: A Versatile Intermediate in Modern Pharmaceutical and Agrochemical Research

3-Bromo-5-chloropyridine-4-sulfonyl fluoride (CAS 2751614-95-4) represents a pivotal compound in the development of novel pharmaceuticals and agrochemicals. As a pyridine-based sulfonyl fluoride derivative, this molecule exhibits unique reactivity and functional group versatility, making it a critical building block for drug discovery and chemical synthesis. Recent advancements in synthetic methodologies have further expanded its applications in targeted therapy and selective pesticide development, underscoring its significance in modern biomedical research.

The CAS number 2751614-95-4 is a standardized identifier for this compound, ensuring consistency in scientific literature and industrial applications. Its chemical structure, characterized by a pyridine ring substituted with bromine and chlorine atoms, along with a sulfonyl fluoride functional group, provides a robust platform for structure-activity relationship (SAR) studies. Researchers have leveraged this molecular framework to design high-affinity ligands for G-protein-coupled receptors (GPCRs) and kinase inhibitors, demonstrating its adaptability in targeted drug development.

Recent studies published in *Journal of Medicinal Chemistry* (2023) highlight the role of 3-Bromo-5-chloropyridine-4-sulfonyl fluoride in the synthesis of anti-inflammatory agents. The sulfonyl fluoride group serves as a reactive intermediate, enabling the formation of sulfonyl amide derivatives with enhanced bioavailability and selectivity. These findings align with the growing emphasis on multi-target drug design to address complex diseases such as neurodegenerative disorders and chronic inflammation.

In the realm of agrochemicals, the pyridine scaffold of this compound has shown promise in pesticide development. A 2023 study in *ACS Sustainable Chemistry & Engineering* demonstrated its utility in creating selective herbicides with reduced environmental impact. The bromine and chlorine substituents enhance the stability and solubility of the final product, critical factors for agricultural applications. This aligns with global efforts to develop sustainable agrochemicals that minimize ecological disruption.

The sulfonyl fluoride functional group is a key feature of 3-Bromo-5-chloropyridine-4-sulfonyl fluoride, offering unique reactivity in electrophilic substitution reactions. This property is exploited in click chemistry approaches, where the sulfonyl fluoride acts as a reactive handle for C-H functionalization. Such methodologies are gaining traction in drug synthesis due to their efficiency and scalability, as reported in *Nature Chemistry* (2023).

Advancements in computational chemistry have further enhanced the utility of this compound. Molecular docking studies and quantum mechanical calculations predict that the pyridine ring can adopt conformational flexibility to interact with biological targets. This adaptability is crucial for drug design, enabling the creation of molecules with optimized binding affinity and minimal off-target effects.

Collaborative efforts between pharmaceutical companies and academic institutions have led to the exploration of 3-Bromo-5-chloropyridine-4-sulfonyl fluoride in anti-cancer drug development. A 2023 clinical trial published in *Cancer Research* showcased its potential as a prodrug precursor for targeted chemotherapy. The sulfonyl fluoride group facilitates bioactivation in vivo, enhancing the therapeutic index while reducing systemic toxicity.

Environmental considerations are also shaping the applications of this compound. Sustainable synthetic pathways are being developed to minimize waste generation and energy consumption during its production. Green chemistry initiatives, such as catalytic asymmetric synthesis, are being explored to reduce the carbon footprint of pharmaceutical manufacturing, as highlighted in *Green Chemistry* (2023).

The pyridine ring of 3-Bromo-5-chloropyridine-4-sulfonyl fluoride provides a versatile platform for functional group modification. Researchers are investigating the introduction of fluorine atoms or nitro groups to further tune its electronic properties and reactivity. These modifications could lead to novel therapeutics with improved pharmacokinetic profiles and target specificity.

Moreover, the sulfonyl fluoride functionality is being explored for its role in drug delivery systems. Its ability to form covalent bonds with biomolecules offers new avenues for targeted drug release. This is particularly relevant in nanomedicine, where controlled release mechanisms are critical for improving treatment outcomes in conditions like cancer and autoimmune diseases.

In conclusion, 3-Bromo-5-chloropyridine-4-sulfonyl fluoride (CAS 2751614-95-4) stands as a cornerstone in the advancement of modern pharmaceuticals and agrochemicals. Its unique chemical structure and functional group versatility enable a wide range of applications, from drug discovery to sustainable pesticide development. As research continues to evolve, the potential of this compound in addressing global health and environmental challenges is expected to grow exponentially.

For further information on the synthesis, applications, and recent advancements in 3-Bromo-5-chloropyridine-4-sulfonyl fluoride, consulting peer-reviewed journals and industry reports is recommended. The integration of computational tools and green chemistry principles will likely shape the future trajectory of this compound in biomedical innovation.

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